molecular formula C28H28ClNO4 B14921933 9-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

9-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B14921933
M. Wt: 478.0 g/mol
InChI Key: IDJHRIDNFWSITJ-UHFFFAOYSA-N
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Description

9-[4-(Benzyloxy)-3-chloro-5-ethoxyphenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a complex organic compound with the molecular formula C28H28ClNO4 It is characterized by a unique structure that includes a benzyloxy group, a chloro group, and an ethoxy group attached to a phenyl ring, which is further connected to a hexahydroacridinedione core

Preparation Methods

The synthesis of 9-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with a suitable phenol derivative under basic conditions.

    Introduction of the chloro and ethoxy groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate chlorinating and ethylating agents.

    Cyclization to form the hexahydroacridinedione core: This step often involves the use of cyclization agents and specific reaction conditions to ensure the formation of the desired acridinedione structure.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

9-[4-(Benzyloxy)-3-chloro-5-ethoxyphenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions, leading to a variety of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-[4-(Benzyloxy)-3-chloro-5-ethoxyphenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 9-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 9-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione include other acridinedione derivatives with different substituents on the phenyl ring These compounds may have similar core structures but differ in their specific functional groups, leading to variations in their chemical properties and biological activities

Properties

Molecular Formula

C28H28ClNO4

Molecular Weight

478.0 g/mol

IUPAC Name

9-(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione

InChI

InChI=1S/C28H28ClNO4/c1-2-33-24-15-18(14-19(29)28(24)34-16-17-8-4-3-5-9-17)25-26-20(10-6-12-22(26)31)30-21-11-7-13-23(32)27(21)25/h3-5,8-9,14-15,25,30H,2,6-7,10-13,16H2,1H3

InChI Key

IDJHRIDNFWSITJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4)Cl)OCC5=CC=CC=C5

Origin of Product

United States

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